(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine

Description

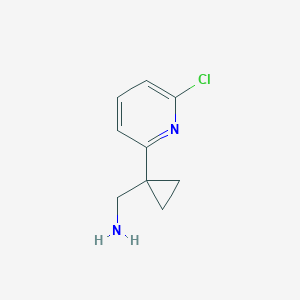

(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine is a cyclopropane-containing compound featuring a 6-chloropyridinyl aromatic system and a primary amine group. The cyclopropane ring confers conformational rigidity, which enhances binding selectivity to biological targets, while the chloropyridinyl moiety contributes to electronic and steric interactions critical for receptor engagement .

Properties

Molecular Formula |

C9H11ClN2 |

|---|---|

Molecular Weight |

182.65 g/mol |

IUPAC Name |

[1-(6-chloropyridin-2-yl)cyclopropyl]methanamine |

InChI |

InChI=1S/C9H11ClN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-6,11H2 |

InChI Key |

QWVRUEJXMQNMID-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CN)C2=NC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in (1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine can undergo oxidation to form imines. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The resulting imine derivatives may exhibit altered reactivity and potential applications in medicinal chemistry.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation of amine | H₂O₂ or m-CPBA in acidic/basic medium | Imine derivatives |

Substitution Reactions

The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution due to its electronegative nature and the electron-withdrawing effects of the nitrogen atom in the pyridine ring. Reactions with nucleophiles (e.g., amines , thiols , or alkoxides ) under alkaline conditions yield substituted pyridine derivatives. For example:

-

Amine nucleophiles can replace the chlorine atom, forming novel pyridine-amine hybrids.

-

Thiols or alkoxides may also participate in displacement reactions, altering the compound’s electronic and steric properties .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic substitution | Nucleophiles (e.g., NH₃, SH⁻), base (e.g., NaOH), solvent (e.g., ethanol) | Substituted pyridine derivatives |

Coupling Reactions

While direct Sonogashira coupling (a palladium-catalyzed reaction between aryl halides and alkynes) is typically limited to bromides or iodides, the chlorine atom in this compound may undergo substitution to form more reactive halides (e.g., bromide or iodide) under specific conditions. For instance, displacement of chlorine with a bromide or iodide could enable subsequent coupling with alkynes to generate functionalized derivatives .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Sonogashira coupling | Palladium catalyst, alkyne, base | Coupled product |

Key Observations

-

Oxidation and substitution are the most well-documented reactions for this compound.

-

Coupling reactions depend on prior substitution to introduce reactive halides.

-

The cyclopropyl group’s strain and the pyridine ring’s electron-withdrawing effects may influence reaction kinetics and regioselectivity.

Scientific Research Applications

(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound may be used in studies involving biological pathways and mechanisms.

Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Key Compounds:

(1-(3-Chlorophenyl)cyclopropyl)methanamine (): Aromatic System: Substituted phenyl ring (3-chloro) vs. pyridinyl in the target compound. Safety Profile: Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation).

[1-(6-Fluoropyridin-2-yl)cyclopropyl]methanamine ():

- Aromatic System : 6-Fluoropyridinyl group instead of 6-chloropyridinyl.

- Physicochemical Data : Molecular formula C₉H₁₁FN₂, SMILES string provided, and InChIKey for structural verification .

[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride ():

- Substituent : Methoxy group at the 6-position of pyridine.

- Synthesis : Derived via dihydrochloride salt formation, indicating enhanced solubility for biological testing .

N-Substituted 2-Phenylcyclopropylmethylamines (): Examples include compounds 35–41, which feature fluorophenyl or methoxyphenyl cyclopropane cores paired with diverse N-substituents (e.g., quinolinylmethyl, indolylmethyl). Key Structural Differences:

- Aromatic Systems : Fluorophenyl (e.g., 5-fluoro-2-methoxyphenyl in compound 35 ) vs. pyridinyl in the target compound.

- N-Substituents : Bulky groups (e.g., 2-methoxybenzyl in (+)-40 ) enhance 5-HT2C receptor selectivity .

Biological Activity

(1-(6-Chloropyridin-2-YL)cyclopropyl)methanamine, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a chloropyridine moiety, which contributes to its unique biological profile. The structural formula can be represented as follows:

Research indicates that this compound interacts with various biological targets, primarily through modulation of enzyme activity and receptor binding. Its mechanism involves:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of serine/threonine kinases, which are crucial in cell signaling pathways related to cancer and other diseases.

- Antiparasitic Activity : Notably, it exhibits activity against Trypanosoma brucei, the causative agent of African sleeping sickness, suggesting its utility in treating parasitic infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antiparasitic Efficacy

In a study assessing the efficacy of this compound against T. brucei, the compound demonstrated significant reduction in parasitemia in infected mice models. The compound's selectivity for parasitic kinases over human kinases was noted, indicating a favorable therapeutic index .

Case Study 2: Kinase Inhibition Profile

A high-throughput screening revealed that this compound selectively inhibits GSK-3β, a kinase involved in various cellular processes including metabolism and cell cycle regulation. The selectivity profile suggests potential applications in treating conditions like diabetes and cancer .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound. Modifications to the cyclopropyl group have been shown to enhance potency and selectivity against specific targets while reducing off-target effects. For instance, substituents on the pyridine ring significantly influenced both metabolic stability and solubility, which are critical for drug development .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.